7-Hydroxy-4-(pyridin-2-yl)coumarin

Descripción general

Descripción

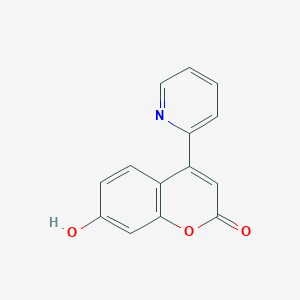

7-Hydroxy-4-(pyridin-2-yl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its unique structure, which includes a hydroxy group at the 7th position and a pyridin-2-yl group at the 4th position. These structural features contribute to its distinctive chemical and biological properties.

Mecanismo De Acción

Target of Action

Coumarin derivatives, in general, have been found to exhibit a wide range of biological activities . For instance, some coumarin derivatives have been reported to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .

Mode of Action

Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific derivative and its molecular structure.

Biochemical Pathways

Coumarins are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps .

Pharmacokinetics

The compound’s molecular weight is 23923 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Many coumarin derivatives have been reported to have significant biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .

Action Environment

It’s worth noting that coumarin is a colorless to white powder-like water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .

Análisis Bioquímico

Biochemical Properties

7-Hydroxy-4-(pyridin-2-yl)coumarin plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby modulating their activity and contributing to its antioxidant properties . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells . This inhibition is partly due to its ability to interfere with cell signaling pathways that regulate cell growth and apoptosis . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These cellular effects make it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in a decrease in its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant and anticancer properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing overall metabolic flux . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution of this compound within the body can also be influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been found to localize primarily in the mitochondria and nucleus, where it can interact with mitochondrial enzymes and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-(pyridin-2-yl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 7-hydroxycoumarin with pyridine-2-carbaldehyde in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely .

Análisis De Reacciones Químicas

Types of Reactions

7-Hydroxy-4-(pyridin-2-yl)coumarin undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.

Reduction: The pyridin-2-yl group can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction reactions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 7-Keto-4-(pyridin-2-yl)coumarin

Reduction: 7-Hydroxy-4-(piperidin-2-yl)coumarin

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Similar Compounds

7-Hydroxycoumarin: Lacks the pyridin-2-yl group, making it less versatile in terms of chemical reactivity and biological activity.

4-Methyl-7-hydroxycoumarin: Contains a methyl group instead of a pyridin-2-yl group, which affects its fluorescence properties and biological activities.

7-Hydroxy-4-(piperidin-2-yl)coumarin: A reduced form of 7-Hydroxy-4-(pyridin-2-yl)coumarin, with different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the hydroxy group and the pyridin-2-yl group. This combination enhances its chemical reactivity, fluorescence properties, and biological activities, making it a valuable compound in various fields of research .

Actividad Biológica

7-Hydroxy-4-(pyridin-2-yl)coumarin is a synthetic derivative of coumarin, characterized by a hydroxyl group at the 7-position and a pyridine ring at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

The compound can be synthesized through various methods, including Pechmann condensation and Claisen-Claisen condensation. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm its structure.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of the hydroxyl group enhances its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has shown cytotoxic effects against different cancer cell lines, although specific mechanisms of action remain largely unexplored. A comparative analysis with known anticancer agents like Doxorubicin revealed promising results in terms of selectivity towards cancer cells over normal cells .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HuTu 80 | 3.0 | 9–14 |

| M-HeLa | 2.5 | Not specified |

| Chang liver | >100 | - |

Antimicrobial Activity

Coumarins, including this compound, have demonstrated antimicrobial properties against various pathogens. The compound's structural features contribute to its interaction with microbial membranes, leading to increased permeability and cell death .

While the precise mechanisms remain under investigation, it is hypothesized that the biological activities of this compound may involve:

- Inhibition of Enzymatic Pathways : The compound may interact with enzymes involved in cancer progression or microbial metabolism.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to apoptosis in cancer cells, although detailed pathways need further elucidation .

- Free Radical Scavenging : The hydroxyl group is crucial for its antioxidant activity, potentially protecting cells from oxidative damage.

Case Studies

Several studies have highlighted the biological activities of coumarin derivatives similar to this compound:

- Study on Anticancer Activity : A recent study evaluated various coumarin derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that modifications on the coumarin structure significantly influenced their efficacy against specific tumors .

- Antioxidant Study : Another research focused on the antioxidant properties of coumarins, demonstrating that compounds with hydroxyl substitutions showed enhanced radical scavenging abilities compared to their non-hydroxylated counterparts .

Propiedades

IUPAC Name |

7-hydroxy-4-pyridin-2-ylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-9-4-5-10-11(12-3-1-2-6-15-12)8-14(17)18-13(10)7-9/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXWVAVFUWNSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420709 | |

| Record name | 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-10-5 | |

| Record name | 7-Hydroxy-4-(2-pyridinyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386704-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-(pyridin-2-yl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.